molecular formula C15H26O B096027 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol CAS No. 18680-83-6

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol

Cat. No. B096027
CAS RN: 18680-83-6
M. Wt: 222.37 g/mol
InChI Key: TWVJWDMOZJXUID-UTUOFQBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol, also known as Isothujol, is a natural terpene alcohol with a unique chemical structure. It is commonly found in various plant species, including conifers, and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of bacterial cell walls, as well as the modulation of various signaling pathways involved in inflammation and oxidative stress. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to interact with various receptors, such as TRPV1 and GABAA, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been shown to have various biochemical and physiological effects, including the inhibition of bacterial growth and biofilm formation, the reduction of inflammation and oxidative stress, and the modulation of neurotransmitter activity. It has also been shown to have analgesic and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for pain and anxiety disorders.

Advantages And Limitations For Lab Experiments

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has several advantages for lab experiments, including its natural origin, low toxicity, and broad-spectrum activity against various microorganisms. However, its low solubility in water and other solvents may limit its use in certain experimental setups. Additionally, the variability in the chemical composition of natural sources of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol may pose challenges for reproducibility and standardization in research.

Future Directions

There are several future directions for research on 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol. One potential avenue is the development of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol-based drugs and nutraceuticals for the treatment of various diseases, such as infections, inflammation, and neurodegenerative disorders. Another potential direction is the exploration of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's insecticidal and herbicidal properties for the development of environmentally friendly pesticides. Furthermore, the elucidation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol's mechanism of action and its interactions with various receptors may lead to the discovery of new drug targets and therapeutic strategies.

Synthesis Methods

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The extraction method involves the isolation of 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol from plant species, such as Thuja plicata, through steam distillation or solvent extraction. On the other hand, chemical synthesis involves the reaction of terpenoid precursors, such as limonene or pinene, with reducing agents, such as sodium borohydride or lithium aluminum hydride, to produce 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol.

Scientific Research Applications

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine, pharmacy, and agriculture. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and nutraceuticals. 2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol has also been shown to have insecticidal and herbicidal effects, making it a potential alternative to synthetic pesticides.

properties

CAS RN

18680-83-6

Product Name

2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(3R,5S,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m1/s1

InChI Key

TWVJWDMOZJXUID-UTUOFQBUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](CC2=C1CC[C@H]2C)C(C)(C)O

SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O

synonyms

[3R,(+)]-1,2,3,4,5,6,7,8-Octahydro-α,α,3β,8β-tetramethyl-5β-azulenemethanol

Origin of Product

United States

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